Gavestinel sodium
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Overview
Description
Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .
Mechanism of Action
Target of Action
Gavestinel, also known as Gavestinel sodium, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor in the central nervous system. Gavestinel specifically binds to the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex .
Mode of Action
Gavestinel acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This means it prevents the normal operation of the receptor without directly competing with the usual neurotransmitter (glycine) for the same binding site. It displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .
Biochemical Pathways
The primary biochemical pathway affected by Gavestinel involves the modulation of NMDA receptors . Under normal conditions, these receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory. Excessive activation of nmda receptors, often due to high levels of glutamate, can lead to excitotoxicity and neuronal damage . By acting as an antagonist at the glycine binding site, Gavestinel can help prevent this excessive activation .
Pharmacokinetics
The pharmacokinetics of Gavestinel were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . Gavestinel is extensively bound to plasma protein .
Result of Action
The molecular and cellular effects of Gavestinel’s action primarily involve the reduction of excitotoxicity . By preventing excessive activation of NMDA receptors, Gavestinel can help protect neurons from damage and death caused by high levels of glutamate .
Action Environment
The action of Gavestinel can be influenced by various environmental factors. For instance, the presence of other substances that affect NMDA receptors, such as magnesium and zinc, can modulate the effects of Gavestinel . Additionally, conditions that lead to high levels of glutamate, such as ischemia or hypoxia, can increase the need for Gavestinel’s neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Gavestinel displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites . It binds to the NMDA receptor on the glycine site with high affinity, selectivity, and a broad time window efficacy . This interaction with the NMDA receptor makes Gavestinel a key player in biochemical reactions involving these receptors .
Cellular Effects
Gavestinel’s interaction with the NMDA receptor has significant effects on various types of cells and cellular processes. In ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, continuously stimulating NMDA receptors . Gavestinel, by binding to the glycine site of the NMDA receptor, can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Gavestinel exerts its effects at the molecular level primarily through its binding interactions with the NMDA receptor. It acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Dosage Effects in Animal Models
In animal models, Gavestinel has been shown to be neuroprotective in models of ischemic stroke
Metabolic Pathways
Given its interaction with the NMDA receptor, it is likely involved in pathways related to neurotransmission .
Transport and Distribution
Given its role as an antagonist at the NMDA receptor, it is likely that it is transported to areas of the cell where these receptors are present .
Subcellular Localization
Given its interaction with the NMDA receptor, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for Gavestinel are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.
Chemical Reactions Analysis
Gavestinel undergoes several types of chemical reactions, including:
Hydroxylation: This reaction is catalyzed by cytochrome P450 2C9, resulting in the formation of p-Hydroxygavestinel.
Substitution Reactions: The compound can undergo substitution reactions at the indole ring, particularly at the C-3 position.
Oxidation and Reduction: Gavestinel can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include cytochrome P450 enzymes, oxidizing agents, and reducing agents. The major products formed from these reactions include p-Hydroxygavestinel and other substituted derivatives .
Scientific Research Applications
Gavestinel has been extensively studied for its neuroprotective properties, particularly in the context of ischemic stroke and acute intracerebral hemorrhage. It acts as a selective antagonist at the glycine site of the NMDA receptor, which is involved in excitatory neurotransmission in the central nervous system . The compound has shown promise in animal models, where it significantly reduced infarct volume and protected somatosensory evoked potential responses . clinical trials in humans have not demonstrated significant efficacy in improving functional outcomes after stroke .
In addition to its potential therapeutic applications, Gavestinel is also used in research to study the role of NMDA receptors in neurological disorders and to develop new neurotherapeutic strategies .
Comparison with Similar Compounds
Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:
Kynurenic Acid: Another NMDA receptor antagonist that acts at the glycine site but with lower selectivity and affinity compared to Gavestinel.
D-Serine: A co-agonist at the glycine site of the NMDA receptor, which can enhance NMDA receptor activity rather than inhibit it.
5,7-Dichlorokynurenic Acid: A competitive antagonist at the glycine site of the NMDA receptor, similar to Gavestinel but with different pharmacokinetic properties.
Gavestinel’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .
Properties
CAS No. |
153436-38-5 |
---|---|
Molecular Formula |
C18H12Cl2N2NaO3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |
InChI Key |
OBPMZHMRJJJUBC-UHDJGPCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
153436-38-5 | |
Synonyms |
1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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